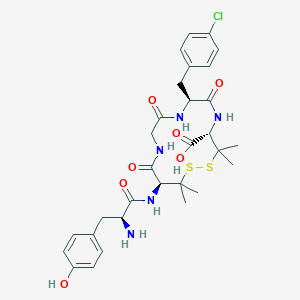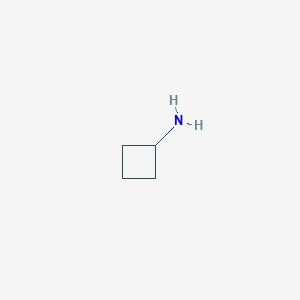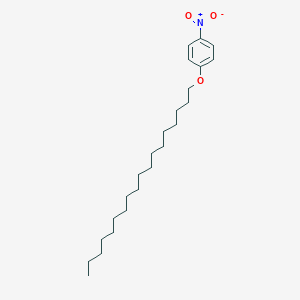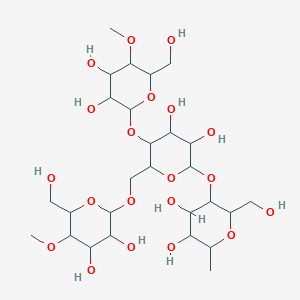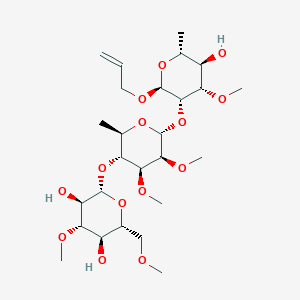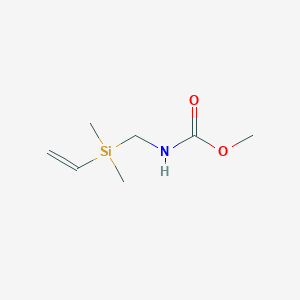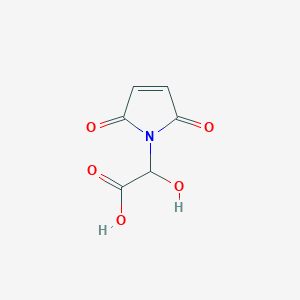
Maleimidoglycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimidoglycolic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of maleimide, which is a common reagent used in bioconjugation and protein labeling. Maleimidoglycolic acid has been shown to have unique properties that make it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of maleimidoglycolic acid is not well understood. However, it is believed to work by forming covalent bonds with proteins or other molecules, which allows for their detection or manipulation. It is also thought to have unique properties that make it useful in targeted drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
Maleimidoglycolic acid has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and non-immunogenic, which makes it a safe reagent to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maleimidoglycolic acid has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of research applications. It is also relatively easy to work with and can be synthesized in large quantities. However, there are also limitations to its use. It can be expensive to purchase, and the synthesis process is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on maleimidoglycolic acid. One area of interest is in the development of new bioconjugation techniques that use maleimidoglycolic acid as a reagent. Another area of interest is in the development of new targeted drug delivery systems that use maleimidoglycolic acid as a linker. Additionally, there is potential for maleimidoglycolic acid to be used in imaging studies to label cells or tissues for visualization. Overall, maleimidoglycolic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
Maleimidoglycolic acid can be synthesized through a multi-step process that involves the reaction of maleic anhydride with glycolic acid. The resulting product is then further purified and converted to maleimidoglycolic acid through a series of chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Maleimidoglycolic acid has been used in a variety of scientific research applications, including protein labeling, drug delivery, and imaging. It is commonly used in bioconjugation reactions, where it is attached to proteins or other molecules to facilitate their detection or manipulation. Maleimidoglycolic acid has also been used in the development of targeted drug delivery systems, where it is used to attach drugs to specific cells or tissues. In addition, it has been used in imaging studies to label cells or tissues for visualization.
Propiedades
Número CAS |
114505-81-6 |
|---|---|
Nombre del producto |
Maleimidoglycolic acid |
Fórmula molecular |
C6H5NO5 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12) |
Clave InChI |
OCINREVSBQVFQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)C(C(=O)O)O |
Sinónimos |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



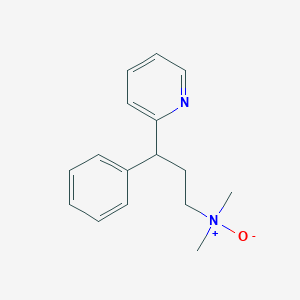
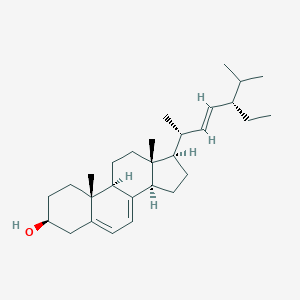

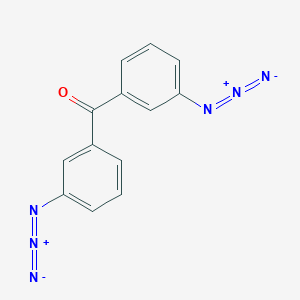
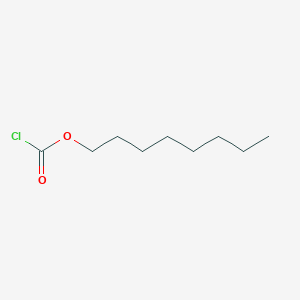
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
